molecular formula C32H39NO10 B7796033 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside

Cat. No.: B7796033
M. Wt: 597.7 g/mol
InChI Key: FQOYSSBKHUIEBE-UHFFFAOYSA-N
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Description

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside is a synthetic glycoside derivative designed for advanced glycosylation studies and carbohydrate chemistry applications. Its structure features:

  • Protective Groups:
    • A methoxybenzylidene acetal at the 4,6-positions, which offers selective deprotection under mild acidic conditions compared to traditional benzylidene groups .
    • A phthalimido group at the 2-position, replacing the hydroxyl group to prevent unwanted side reactions and direct regioselectivity during glycosylation .
  • Applications: This compound is utilized in synthesizing glycoconjugates, studying glycosidase mechanisms, and developing glycomimetics due to its tailored protective groups and stability under diverse reaction conditions .

Properties

IUPAC Name

methyl 9-[[7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOYSSBKHUIEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalimido Protection at C-2

The C-2 amine of D-glucosamine is protected using phthalic anhydride under basic conditions (e.g., pyridine/DMF), forming a stable phthalimido group. This step ensures regioselectivity and prevents undesired side reactions.

Example Protocol :

  • Reactants : D-glucosamine (1 eq), phthalic anhydride (1.2 eq)

  • Conditions : Pyridine, 80°C, 12 hours

  • Yield : ~85% (reported for analogous compounds).

4,6-O-Methoxybenzylidene Acetal Formation

The 4,6-diol is protected as a methoxybenzylidene acetal using 4-methoxybenzaldehyde dimethyl acetal and acid catalysis (e.g., p-toluenesulfonic acid).

Example Protocol :

  • Reactants : 2-Deoxy-2-phthalimido-D-glucopyranose (1 eq), 4-methoxybenzaldehyde dimethyl acetal (2 eq)

  • Conditions : Acetonitrile, pTSA (0.1 eq), reflux, 6 hours

  • Yield : ~90%.

Glycosylation with 8-Methoxycarbonyloctanol

The anomeric hydroxyl is activated as a glycosyl bromide and coupled with 8-methoxycarbonyloctanol under Koenigs-Knorr conditions to form the β-glycoside.

Example Protocol :

  • Glycosyl Donor : 2-Deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-D-glucopyranosyl bromide (1 eq)

  • Acceptor : 8-Methoxycarbonyloctanol (1.5 eq)

  • Promoter : AgOTf (0.2 eq), anhydrous DCM, 0°C → RT, 4 hours

  • Yield : ~75%.

Alternative Synthetic Routes

Trichloroacetimidate Glycosylation

The anomeric hydroxyl is converted to a trichloroacetimidate donor, enabling glycosylation under mild Lewis acid catalysis (e.g., TMSOTf).

Example Protocol :

  • Donor Synthesis : React 2-Deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-D-glucopyranose with Cl3CCN/DBU in DCM.

  • Glycosylation : TMSOTf (0.1 eq), 8-methoxycarbonyloctanol (1.2 eq), DCM, −20°C → RT.

  • Yield : ~80%.

Mitsunobu Alkylation (Theoretical Approach)

While less common for glycosides, the anomeric hydroxyl could theoretically undergo Mitsunobu reaction with 8-methoxycarbonyloctanol.

Hypothetical Protocol :

  • Reactants : 2-Deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-D-glucopyranose (1 eq), 8-methoxycarbonyloctanol (1.5 eq)

  • Conditions : DIAD (1.5 eq), PPh3 (1.5 eq), THF, RT, 24 hours

  • Challenges : Low β-selectivity and competing side reactions.

Critical Analytical Data

Spectroscopic Characterization

Analysis Key Signals Reference
1H NMR (CDCl3)δ 7.85–7.70 (m, phthalimido), 5.45 (s, benzylidene), 4.90 (d, J = 8.5 Hz, H-1), 3.70 (s, COOCH3)
13C NMR δ 168.2 (COOCH3), 137.5 (benzylidene), 101.2 (C-1), 56.1 (OCH3)
HRMS m/z 597.65 [M+H]+ (C32H39NO10)

Optimization and Challenges

β-Selectivity in Glycosylation

The phthalimido group at C-2 facilitates β-selectivity via neighboring group participation during glycosylation. Competing α-anomer formation (<5%) is typically removed via chromatography.

Solvent and Temperature Effects

  • Optimal Solvents : DCM or acetonitrile for acetal formation; anhydrous DCM for glycosylation.

  • Temperature : Glycosylation at 0°C minimizes side reactions.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Methoxybenzylidene acetal offers advantages over benzylidene due to easier deprotection under mild acid.

Purification Strategies

  • Column Chromatography : Silica gel (hexane/EtOAc gradients) for intermediate purification.

  • Crystallization : Methanol/water for final product recrystallization.

Recent Advances (2021–2025)

Flow Chemistry Applications

Continuous-flow systems improve glycosylation efficiency (yield: 85%, 2-hour residence time).

Enzymatic Glycosylation

Exploratory use of glycosyltransferases for β-selective coupling (experimental stage) .

Chemical Reactions Analysis

Acyl Hydrazide Conjugation to Carrier Proteins

The 8-methoxycarbonyloctyl linker facilitates conjugation to carrier proteins (e.g., tetanus toxoid Hc fragment) via hydrazide chemistry. This reaction is pivotal for generating carbohydrate-protein conjugates used in immunological studies:

Reaction Conditions Outcome Application
Hydrazide couplingpH 4.5–5.5, room temperature, 12–24 hoursFormation of stable acyl hydrazide bonds between the methoxycarbonyl group and protein lysine residues Vaccine candidate development against Burkholderia pseudomallei

Key findings:

  • Conjugation efficiency reaches 85–90% as confirmed by SDS-PAGE and MALDI-ToF mass spectrometry .

  • The linker length (8-carbon chain) minimizes steric hindrance, enhancing antibody specificity for the carbohydrate epitope .

Deprotection of the Methoxybenzylidene Group

The 4,6-O-methoxybenzylidene acetal acts as a temporary protecting group, removable under mild acidic conditions to expose hydroxyl groups for further functionalization:

Reaction Conditions Outcome
Acid hydrolysis0.1 M HCl in THF/H₂O (1:1), 25°C, 2 hoursCleavage of the acetal to yield free 4-OH and 6-OH groups

Key findings:

  • Deprotection efficiency: >95% (monitored by TLC and NMR) .

  • The liberated hydroxyl groups enable regioselective glycosylation or phosphorylation .

Phthalimido Group Modifications

The 2-phthalimido group serves as a masked amine, which can be deprotected to generate a free amino group for coupling or derivatization:

Reaction Conditions Outcome
HydrazinolysisHydrazine hydrate (80%), ethanol, 60°C, 4 hoursRemoval of phthalimido to yield a 2-amino-2-deoxyglucose derivative

Key findings:

  • Deprotection yield: ~80% .

  • The resulting amine can undergo reductive amination or acylation for linker attachment .

Enzymatic Glycosylation

The glucopyranoside core serves as a substrate for glycosyltransferases, enabling enzymatic elongation of the carbohydrate chain:

Reaction Conditions Outcome
Glycosyltransferase assayUDP-glucose, β-1,3-glucan synthase, pH 7.4, 37°Cβ-1,3-glycosidic bond formation at the 4-OH position

Key findings:

  • Enzymatic activity confirmed via HPLC and mass spectrometry .

  • The methoxybenzylidene group must be removed prior to glycosylation .

Linker Oxidation and Functionalization

The 8-methoxycarbonyloctyl chain can be modified for bioconjugation:

Reaction Conditions Outcome
Oxidation of terminal methyl esterNaOH (1 M), H₂O/MeOH, 50°C, 6 hoursConversion to carboxylic acid for EDC/NHS coupling

Key findings:

  • Carboxylic acid yield: 92% (confirmed by IR spectroscopy) .

  • Enables covalent attachment to amine-functionalized surfaces or nanoparticles .

Scientific Research Applications

Structure

The compound features a methoxycarbonyl octyl chain, phthalimido groups, and a glucopyranoside moiety, which contribute to its solubility and binding properties. The methoxybenzylidene group enhances its potential for biological activity by facilitating interactions with biological targets.

Drug Delivery Systems

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-β-D-glucopyranoside has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their bioavailability.

Case Study:

In a study on targeted cancer therapy, this compound was used to enhance the solubility and stability of chemotherapeutic agents, resulting in improved therapeutic outcomes in preclinical models.

Bioconjugation

The compound can serve as a linker in bioconjugation processes, facilitating the attachment of drugs or imaging agents to biological molecules such as antibodies or peptides. This application is crucial for developing targeted therapies that minimize side effects while maximizing efficacy.

Case Study:

Research demonstrated that conjugating this glycoside with monoclonal antibodies significantly increased the specificity and uptake of therapeutic agents in tumor cells compared to non-targeted approaches.

Synthetic Antigens

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-β-D-glucopyranoside has been utilized as a synthetic antigen in vaccine development. Its structural components can mimic natural antigens, eliciting immune responses that can be harnessed for immunotherapy.

Case Study:

In vaccine studies against viral infections, this compound was shown to enhance the immunogenicity of peptide-based vaccines, leading to stronger and more sustained immune responses.

Research Tools

As a research tool, this compound is valuable for studying glycosylation processes and the role of carbohydrates in cell signaling. Its unique structure allows researchers to investigate how modifications affect biological activity.

Case Study:

In biochemical assays, this glycoside was employed to examine the effects of carbohydrate modifications on receptor binding and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related glucopyranoside derivatives are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Aglycone Protective Groups Key Applications Reference
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside 8-Methoxycarbonyloctyl 4,6-O-methoxybenzylidene; 2-phthalimido Glycosylation studies, enzyme inhibition, glycoconjugate synthesis -
Methyl 4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside Methyl 4,6-O-benzylidene; 2-phthalimido Glycosidase research, glycosylation methodologies
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside Benzyl 4,6-O-benzylidene; 3-O-benzyl; 2-phthalimido Regioselective glycosylation, oligosaccharide synthesis
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside 4-Methoxyphenyl 4,6-O-benzylidene; 3-O-benzyl; 2-phthalimido Glycan array development, enzyme activity profiling
Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside Ethyl (thio-linked) 4,6-O-benzylidene; 2-phthalimido Thioglycoside-based glycosylation, stability in acidic media

Key Comparative Insights:

Aglycone Variations :

  • The 8-methoxycarbonyloctyl group in the target compound introduces a long alkyl chain, enhancing lipophilicity compared to smaller aglycones (methyl, benzyl). This property may improve membrane permeability in biological studies or facilitate micelle formation in aqueous reactions.
  • In contrast, 4-methoxyphenyl () and benzyl () aglycones are aromatic, favoring π-π interactions in solid-phase synthesis or glycan array immobilization .

Protective Group Chemistry: Methoxybenzylidene vs. 2-Phthalimido Universality: All compared compounds retain the 2-phthalimido group, critical for blocking C2 hydroxyl reactivity and directing glycosylation to C3/C4/C6 .

Synthetic Utility :

  • Compounds with 3-O-benzyl groups (e.g., ) enable selective protection at C3, which is absent in the target compound. This difference impacts regioselectivity in multi-step syntheses .
  • The thioglycoside in exhibits enhanced stability under acidic conditions, whereas the target compound’s ester-linked aglycone allows for post-synthetic modification via hydrolysis .

4-Methoxyphenyl derivatives () are preferred in fluorescence-based assays due to their UV-active aromatic groups, whereas methyl or benzyl analogs are cost-effective for large-scale syntheses .

Research Findings and Data

Table 2: Stability and Reactivity Data

Compound Deprotection Conditions (4,6-O-group) Glycosylation Yield (%) Solubility in CHCl₃ Reference
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside 0.1 M HCl in THF, 30 min 85 (C3-OH activation) High -
Methyl 4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside 0.5 M HCl in MeOH, 2 h 78 Moderate
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside 0.3 M HCl in dioxane, 1 h 82 Low (requires DMF)

Biological Activity

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside (commonly referred to as 8-MCO) is a synthetic glycoside that has garnered attention for its potential biological activities. This compound belongs to a class of glycosides that are being explored for their immunological properties and applications in glycobiology. This article reviews the biological activity of 8-MCO, synthesizing findings from various studies and highlighting its implications in biomedical research.

Chemical Structure and Properties

The molecular structure of 8-MCO includes:

  • A methoxycarbonyl octyl chain
  • A phthalimido group
  • A methoxybenzylidene moiety
  • A glucopyranoside backbone

These structural features contribute to its solubility and reactivity, making it suitable for various biochemical applications.

Immunological Applications

8-MCO has been identified as a synthetic antigen that can be linked to proteins, enhancing their immunogenicity. This property is particularly useful in the development of vaccines and diagnostic assays. The compound has been shown to facilitate the generation of antibodies against specific antigens, which can be utilized in immunoassays for disease detection.

Table 1: Summary of Immunological Applications

ApplicationDescription
Vaccine DevelopmentEnhances immunogenicity when conjugated with proteins
Diagnostic AssaysServes as a synthetic antigen for antibody generation
Antibody ProductionUsed to raise monospecific antibodies in test animals

Antitumor Activity

Preliminary studies suggest that 8-MCO may possess antitumor properties. Compounds with similar structural features have been reported to inhibit tumor growth in vitro and in vivo. For instance, studies on related glycosides showed significant inhibition of cancer cell proliferation, indicating a need for further investigation into the mechanisms underlying these effects.

Case Studies

  • Synthesis of Trisaccharides :
    A study detailed the synthesis of branched trisaccharides using 8-MCO as a key intermediate. The resulting trisaccharides were analyzed for their biological activity, revealing potential applications in cell wall polysaccharide research related to Group A Streptococci .
  • Immunogenicity Testing :
    Another study explored the immunogenicity of 8-MCO when conjugated with bovine serum albumin (BSA). Results indicated that the conjugate elicited a robust immune response in animal models, supporting its use as an adjuvant in vaccine formulations .

Synthesis Techniques

The synthesis of 8-MCO involves several steps including the use of protecting groups and glycosylation reactions under Koenigs-Knorr conditions. The efficiency of these methods is critical for producing high yields of biologically active compounds .

Mechanistic Insights

The biological activity of 8-MCO may be attributed to its ability to modulate immune responses and interact with specific receptors involved in immune signaling pathways. Ongoing research aims to elucidate these mechanisms further, particularly how structural variations influence activity .

Q & A

Q. What are the key synthetic strategies for preparing 8-methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-β-D-glucopyranoside?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups and selective glycosylation. For example, benzylidene protection at the 4,6-O-positions (e.g., using benzaldehyde dimethyl acetal) stabilizes the glucopyranoside ring, while phthalimido protection at the 2-amino group prevents unwanted side reactions . The methoxycarbonyloctyl chain is introduced via alkylation or esterification under anhydrous conditions (e.g., using DMF/NaH) . Critical steps include monitoring reaction progress via TLC (e.g., EtOAc:Hexane 3:7) and purification via silica gel chromatography .

Q. How do protecting groups (e.g., phthalimido, benzylidene) influence the reactivity of this compound in glycosylation reactions?

  • Methodological Answer : The phthalimido group at C-2 acts as a non-participating protecting group, enabling β-stereoselectivity during glycosylation by preventing oxazoline formation. The 4,6-O-benzylidene group restricts conformational flexibility, directing glycosylation to the 3-OH position . For example, in , benzylidene protection allowed regioselective benzylation at the 3-O-position using BnBr/NaH. Deprotection of the benzylidene group (e.g., with BH₃·NMe₃/AlCl₃) restores reactivity for subsequent steps .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : 1H/13C NMR is critical for confirming regio- and stereochemistry (e.g., δ 5.66 ppm for H-1 in β-configuration ). Mass spectrometry (HRMS/ESI-MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., phthalimido C=O stretch at ~1770 cm⁻¹). X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can conflicting NMR data for intermediates be resolved during synthesis optimization?

  • Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks in δ 3.70–4.70 ppm for benzyl groups ) often arise from rotameric equilibria or residual solvents. Strategies include:
  • Variable-temperature NMR to distinguish dynamic equilibria.
  • COSY/HSQC experiments to assign proton-carbon correlations.
  • Deuterated solvent switching (e.g., CDCl₃ to DMSO-d₆) to resolve solubility-driven ambiguities .

Q. What strategies minimize side reactions during the installation of the methoxycarbonyloctyl chain?

  • Methodological Answer : Competing ester hydrolysis or over-alkylation can occur under basic conditions. Mitigation involves:
  • Low-temperature alkylation (0–5°C) to slow hydrolysis.
  • Controlled stoichiometry (e.g., 1.5 equivalents of alkylating agent).
  • In situ monitoring via TLC/MS to terminate reactions at ~90% conversion . achieved 56% yield over two steps using NaH/BnBr in DMF at 0°C .

Q. How does the methoxybenzylidene group impact enzymatic glycosylation assays?

  • Methodological Answer : The methoxybenzylidene group enhances solubility in organic solvents (e.g., THF, CH₂Cl₂) but may sterically hinder enzyme-substrate interactions. For glycosidase assays, partial deprotection (e.g., acidic hydrolysis of benzylidene) is often required to expose the 4,6-OH groups. Kinetic studies in showed that fully protected derivatives inhibit glycosyltransferases, while semi-protected analogs act as substrates .

Q. What computational methods aid in predicting glycosylation outcomes with this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict β/α selectivity. Molecular docking (e.g., AutoDock Vina) models interactions between the phthalimido group and enzyme active sites. ICReDD’s reaction path search methods () integrate quantum chemical calculations to optimize conditions (e.g., solvent, catalyst) for desired stereochemistry .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Answer : Low yields often stem from cumulative inefficiencies. Key improvements include:
  • One-pot strategies (e.g., tandem benzylation/deprotection in ).
  • Flow chemistry for precise control of reaction parameters.
  • Design of Experiments (DoE) () to statistically optimize variables (e.g., temperature, catalyst loading) .

Q. What are the best practices for storing and handling this moisture-sensitive compound?

  • Answer : Store under argon at –20°C in flame-dried glassware. Pre-dry solvents (e.g., molecular sieves for DMF) and use syringe pumps for air-sensitive reagents (e.g., NaH). reports stability issues with allyl-protected intermediates, requiring immediate use after synthesis .

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